2-[(17-hydroxy-3,20-dioxopregna-1,4-dien-21-yl)oxy]-N,N,N-trimethyl-2-oxoethanaminium
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Overview
Description
The compound [2-(2-{1-hydroxy-9a,11a-dimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl}-2-oxoethoxy)-2-oxoethyl]trimethylazanium is a complex organic molecule with a unique structure This compound is characterized by its cyclopenta[a]phenanthrene core, which is a fused ring system commonly found in steroids and other biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-{1-hydroxy-9a,11a-dimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl}-2-oxoethoxy)-2-oxoethyl]trimethylazanium typically involves multiple steps, starting from simpler precursors. One common synthetic route includes:
Formation of the cyclopenta[a]phenanthrene core: This step involves the cyclization of a suitable precursor, often through a Diels-Alder reaction or other cyclization methods.
Introduction of functional groups: The hydroxyl and oxo groups are introduced through selective oxidation and reduction reactions. For example, the hydroxyl group can be introduced via hydroboration-oxidation, while the oxo group can be introduced through oxidation using reagents like PCC (Pyridinium chlorochromate).
Attachment of the trimethylazanium group: This step involves the quaternization of a tertiary amine with a methylating agent such as methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification methods such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(2-{1-hydroxy-9a,11a-dimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl}-2-oxoethoxy)-2-oxoethyl]trimethylazanium: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like KMnO4 or CrO3.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents such as NaBH4 or LiAlH4.
Substitution: The trimethylazanium group can undergo nucleophilic substitution reactions, where the trimethylammonium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Methyl iodide, other alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the oxo groups can yield secondary or tertiary alcohols.
Scientific Research Applications
[2-(2-{1-hydroxy-9a,11a-dimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl}-2-oxoethoxy)-2-oxoethyl]trimethylazanium: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of [2-(2-{1-hydroxy-9a,11a-dimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl}-2-oxoethoxy)-2-oxoethyl]trimethylazanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
[2-(2-{1-hydroxy-9a,11a-dimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl}-2-oxoethoxy)-2-oxoethyl]trimethylazanium: can be compared with other similar compounds, such as:
7-Oxo-cholesterol: Shares a similar cyclopenta[a]phenanthrene core but differs in functional groups and biological activity.
Difluprednate: A corticosteroid with a similar core structure but different functional groups and therapeutic applications.
11α-Acetoxyprogesterone: Another steroid with a similar core structure but distinct functional groups and biological effects.
These comparisons highlight the uniqueness of [2-(2-{1-hydroxy-9a,11a-dimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl}-2-oxoethoxy)-2-oxoethyl]trimethylazanium
Properties
Molecular Formula |
C26H38NO5+ |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
[2-[2-(17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-2-oxoethyl]-trimethylazanium |
InChI |
InChI=1S/C26H38NO5/c1-24-11-8-18(28)14-17(24)6-7-19-20(24)9-12-25(2)21(19)10-13-26(25,31)22(29)16-32-23(30)15-27(3,4)5/h8,11,14,19-21,31H,6-7,9-10,12-13,15-16H2,1-5H3/q+1 |
InChI Key |
LTNKVLZWZNPXCS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2(C(=O)COC(=O)C[N+](C)(C)C)O)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
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